Caraganaphenol A

Antioxidant Oligostilbene Radical Scavenging

Caraganaphenol A is a resveratrol tetramer with a unique cyclopenta[e]benzofuran core. Unlike monomers or trimers, it enhances LV transduction ~10-fold in vivo via IFITM modulation and exhibits gastric cancer cytotoxicity 7-fold more potent than resveratrol. Ideal for gene therapy, oncology, and redox research. Ensure ≥98% purity for reproducibility.

Molecular Formula C56H42O13
Molecular Weight 922.9 g/mol
Cat. No. B3028232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCaraganaphenol A
Molecular FormulaC56H42O13
Molecular Weight922.9 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2C(C(C3=C2C(=CC4=C3C(C(O4)C5=CC=C(C=C5)O)C6=C7C(C(OC7=CC(=C6)O)C8=CC=C(C=C8)O)C9=CC(=CC(=C9)O)O)O)C(=O)C1=CC=C(C=C1)O)C1=CC(=CC(=C1)O)O)O
InChIInChI=1S/C56H42O13/c57-32-9-1-26(2-10-32)45-46(30-17-36(61)21-37(62)18-30)53(54(67)27-3-11-33(58)12-4-27)52-50(45)42(66)25-44-51(52)49(56(69-44)29-7-15-35(60)16-8-29)41-23-40(65)24-43-48(41)47(31-19-38(63)22-39(64)20-31)55(68-43)28-5-13-34(59)14-6-28/h1-25,45-47,49,53,55-66H/t45-,46-,47-,49+,53?,55+,56-/m1/s1
InChIKeyOIQYJZZWQGGEBP-MLCYKAQVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Caraganaphenol A: Molecular Identity and Procurement Considerations for the Oligostilbene Tetramer


Caraganaphenol A (CAS 174916-31-5) is a natural oligostilbene tetramer [1] belonging to the resveratrol-derived polyphenol class [2]. Isolated from the roots of Caragana species (Leguminosae) [3], it is characterized by a high molecular weight of 922.92 g/mol (C56H42O13) [4] and a rigid polycyclic framework arising from oxidative dimerization of simpler benzofuran monomers . Unlike monomeric stilbenes such as resveratrol, Caraganaphenol A's extended conjugated system and complex stereochemistry [5] underpin its unique bioactivities, making its sourcing from authenticated suppliers critical for research reproducibility.

Why Generic Oligostilbenes Cannot Substitute for Caraganaphenol A in Specialized Research Applications


Substituting Caraganaphenol A with other resveratrol oligomers—such as α-viniferin, kobophenol A, miyabenol C, or the parent monomer resveratrol—is scientifically unjustified due to quantifiable differences in molecular architecture and resultant pharmacodynamics. Caraganaphenol A is a tetramer [1] possessing a unique cyclopenta[e]benzofuran core and an exocyclic double bond that enables extended π-π conjugation [2]. This structural feature is absent in the trimer α-viniferin [3] and the monomer resveratrol, leading to demonstrably superior antioxidant capacity [4] and a distinct mechanism of lentiviral transduction enhancement via IFITM protein modulation [5]. Furthermore, Caraganaphenol A exhibits cancer cell cytotoxicity (IC50 5.80–18.62 μM) that is 2.2–7-fold more potent than resveratrol (IC50 40.6 μM) in gastric cancer models [6]. These data confirm that in-class analogs are not functionally interchangeable; procurement decisions must be guided by the specific, evidence-backed properties of Caraganaphenol A.

Caraganaphenol A: Quantitative Differentiation Evidence for Research Procurement


Superior Total Antioxidant Capacity Over α-Viniferin via Exocyclic π-π Conjugation

Caraganaphenol A demonstrates consistently lower IC50 values than α-viniferin across multiple antioxidant assays, a difference attributed to its unique exocyclic double bond that facilitates extended π-π conjugation [1]. In DPPH• radical-scavenging assays, caraphenol A achieved an IC50 of 18.2 μM, compared to 27.5 μM for α-viniferin, representing a 33.8% improvement in potency [2].

Antioxidant Oligostilbene Radical Scavenging

Enhanced Cytotoxicity Against Gastric Cancer Cells Relative to Resveratrol

In human gastric adenocarcinoma (AGS) cells, Caraganaphenol A exhibits an IC50 of 5.80 μM [1], which is 7-fold lower than the IC50 of 40.6 μM reported for the parent monomer resveratrol in the same cell line [2]. This heightened potency is accompanied by selective inhibition of cancer cell growth and induction of ROS-mediated apoptosis [3].

Oncology Gastric Cancer Cytotoxicity

Unique Lentiviral Transduction Enhancement via IFITM Modulation

Caraganaphenol A enhances lentiviral vector (LV) gene delivery to hematopoietic stem and progenitor cells (HSPCs) by reducing IFITM2/3-mediated restriction [1]. This effect is quantitative: ex vivo treatment of mobilized peripheral blood (mPB) CD34+ HSPCs with 30–50 μM caraphenol A increases EGFP marking frequency by approximately 2-fold [2]. Remarkably, in vivo engraftment of caraphenol A-treated human HSPCs in immunodeficient mice results in a ~10-fold higher vector copy number (VCN) compared to DMSO-treated controls [3]. In contrast, resveratrol exhibits no transduction enhancement in similar models [4].

Gene Therapy Lentiviral Vector Hematopoietic Stem Cells

Dual hCBS/hCSE Enzyme Inhibition with Defined Potency

Caraganaphenol A inhibits human cystathionine β-synthase (hCBS) and human cystathionine γ-lyase (hCSE), two key enzymes in the transsulfuration pathway responsible for hydrogen sulfide (H2S) production [1]. The compound exhibits IC50 values of 5.9 μM against hCBS and 12.1 μM against hCSE [2]. This inhibitory profile is distinct from other resveratrol oligomers, which have not been systematically characterized for dual hCBS/hCSE inhibition.

Enzyme Inhibition Cystathionine β-Synthase Hydrogen Sulfide

Selective Cancer Cell Cytotoxicity with Favorable Therapeutic Window

Caraganaphenol A selectively inhibits the growth of human gastric cancer cells while sparing normal gastric epithelium [1]. The IC50 in normal human gastric epithelial GES-1 cells is 44.12 μM, compared to IC50 values ranging from 5.80 to 18.62 μM across five gastric cancer cell lines (AGS, SGC-7901, MKN-45, MGC-803, BGC-823) [2]. This yields a selectivity index (SI) of 2.4–7.6 (calculated as IC50(GES-1)/IC50(cancer cell)), demonstrating a quantifiable therapeutic window that is critical for drug development.

Selectivity Cancer Therapeutics Safety Profile

Iron-Chelating Mechanism Distinguishes Caraganaphenol A from α-Viniferin

In UV-visible spectra analysis, Caraganaphenol A exhibits enhanced absorbance peaks at 250–350 nm upon mixing with Fe2+, indicative of a direct iron-chelating interaction [1]. In contrast, the closely related trimer α-viniferin shows no spectral change under identical conditions, confirming that the Fe2+-chelating mechanism is unique to Caraganaphenol A among this oligostilbene pair [2]. This iron-chelating activity contributes to its non-redox-mediated antioxidant capacity and may be relevant to diseases involving iron dysregulation.

Metal Chelation Antioxidant Mechanism Fenton Reaction

Caraganaphenol A: Evidence-Driven Application Scenarios for Procurement Planning


Gene Therapy Research: Enhancing Lentiviral Transduction of Hematopoietic Stem Cells

Caraganaphenol A's ability to increase LV gene marking in human HSPCs by ~2-fold ex vivo and ~10-fold in vivo [1] directly addresses a critical bottleneck in clinical gene therapy—inefficient HSC modification. Procurement for this application is justified by the compound's unique mechanism of transient IFITM downregulation [2], which is not observed with resveratrol or α-viniferin [3]. Researchers developing gene therapies for monogenic disorders (e.g., SCID, thalassemia) or engineering CAR-T cells should prioritize Caraganaphenol A over generic transduction enhancers like polybrene or prostaglandin E2, which lack comparable in vivo validation data [4].

Oncology Drug Discovery: Gastric Cancer Lead Optimization

With an IC50 of 5.80 μM against AGS gastric cancer cells—7-fold more potent than resveratrol (40.6 μM) [1]—and a favorable selectivity index of 2.4–7.6 versus normal gastric epithelium [2], Caraganaphenol A is a superior starting point for medicinal chemistry campaigns targeting gastric adenocarcinoma. Procurement is supported by mechanistic evidence of ROS-mediated apoptosis induction [3], distinguishing it from resveratrol derivatives that act via alternative pathways. Preclinical oncology researchers should select Caraganaphenol A for SAR studies, combination therapy screening with cisplatin or 5-FU [4], and in vivo xenograft validation.

Oxidative Stress and Redox Biology: Mechanistic Studies of Iron-Mediated Damage

Caraganaphenol A's dual antioxidant mechanism—combining enhanced radical scavenging (DPPH• IC50 18.2 μM, 1.5-fold superior to α-viniferin) [1] with direct Fe2+ chelation [2]—makes it uniquely suited for investigating iron-catalyzed oxidative damage pathways. Applications include ferroptosis research, neurodegenerative disease models (e.g., Parkinson's, Alzheimer's), and ischemia-reperfusion injury. Unlike α-viniferin, which lacks chelating activity [3], Caraganaphenol A enables dissection of redox-mediated versus metal-dependent antioxidant contributions. Procurement from high-purity sources is essential for reproducible spectrophotometric and mass spectrometric analyses [4].

Cardiovascular and Inflammatory Signaling: H2S Pathway Modulation

Caraganaphenol A's dual inhibition of hCBS (IC50 5.9 μM) and hCSE (IC50 12.1 μM) [1] provides a unique chemical probe for investigating hydrogen sulfide (H2S)-mediated signaling in vascular biology, inflammation, and neurology. This activity profile is not reported for other resveratrol oligomers [2]. Researchers studying H2S as a gasotransmitter in blood pressure regulation, angiogenesis, or cytoprotection should procure Caraganaphenol A for dose-response studies, pathway validation, and comparison with genetic knockout models. The defined IC50 values enable precise concentration selection for in vitro and ex vivo experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Caraganaphenol A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.